1-Benzothioylpyrrolidine

説明

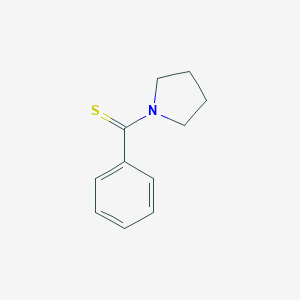

1-Benzothioylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a benzothiophene moiety via a thioester linkage. Its molecular structure (as per ) includes a cycloheptyl bridge connecting the benzothiophene and pyrrolidine groups, resulting in the IUPAC name 1-[1-(1-Benzothien-2-yl)cycloheptyl]pyrrolidine. The compound’s molecular formula is C₁₈H₂₁NS, with an average mass of 283.43 g/mol . Its structural complexity distinguishes it from simpler pyrrolidine derivatives, particularly in terms of steric bulk and electronic properties due to the fused aromatic-thiophene system.

特性

CAS番号 |

15563-45-8 |

|---|---|

分子式 |

C11H13NS |

分子量 |

191.29 g/mol |

IUPAC名 |

phenyl(pyrrolidin-1-yl)methanethione |

InChI |

InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChIキー |

RTZUSCLEISSKNQ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

正規SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

溶解性 |

28.7 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

This section evaluates 1-Benzothioylpyrrolidine against analogous pyrrolidine derivatives, focusing on molecular features, synthetic accessibility, and biological relevance.

1-Benzoylpyrrolidine

- Structure : Substitutes the benzothiophene-thioester group with a benzoyl (phenyl-carbonyl) moiety.

- Molecular Formula: C₁₁H₁₃NO (Average mass: 175.23 g/mol) .

- Key Differences :

- Electronic Effects : The carbonyl group in 1-Benzoylpyrrolidine is electron-withdrawing, whereas the thioester in this compound offers weaker electron withdrawal but enhanced lipophilicity .

- Synthetic Complexity : 1-Benzoylpyrrolidine is synthetically simpler due to the absence of a cycloheptyl bridge and benzothiophene fusion .

1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)

- Structure : Features an acyl group at the 1-position and a benzyl substituent at the 2-position of the pyrrolidine ring (e.g., compound 11 in ).

- Molecular Data: Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone Formula: C₂₆H₂₆N₄O₃ (Mass: 418.21 g/mol) .

- Biological Relevance :

- Demonstrates potent dual orexin receptor antagonism (IC₅₀ < 100 nM) due to the synergistic effects of the acyl and benzyl groups on receptor binding .

- Compared to this compound, these compounds prioritize aromatic stacking interactions (pyrimidine/pyridine) over sulfur-mediated hydrophobic interactions .

1-Benzyl-3-Substituted Pyrrolidines

- Examples: 1-Benzyl-3-(methylamino)pyrrolidine (Mass: ~204.28 g/mol) . 1-Benzyl-3-pyrrolidone (Mass: 175.23 g/mol) .

- Amino Substitutions: Amino groups (e.g., methylamino) at the 3-position improve water solubility and enable further functionalization .

Comparative Data Table

*Example compound from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。